3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
Description
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrrolidinone core and a 2-(4-sulfamoylphenyl)ethyl substituent. The 2,3-dihydro-1,4-benzodioxin subunit is known for its role in enhancing pharmacokinetic properties, such as metabolic stability, while the sulfamoylphenyl group may contribute to target binding affinity, particularly in anti-inflammatory or enzyme-inhibitory contexts .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c22-32(28,29)17-4-1-14(2-5-17)7-8-23-21(27)24-15-11-20(26)25(13-15)16-3-6-18-19(12-16)31-10-9-30-18/h1-6,12,15H,7-11,13H2,(H2,22,28,29)(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABHXJVABNMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin ring, while reduction could produce amines from the sulfonamide group.
Scientific Research Applications
Antidiabetic Potential
One of the most promising applications of this compound is its potential antidiabetic activity. Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit inhibitory effects on α-glucosidase enzymes, which are critical in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for managing diabetes .
Anticancer Properties
Preliminary studies suggest that compounds similar to 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea may exhibit anticancer properties. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Further investigations are needed to elucidate the specific pathways involved and the compound's efficacy against various cancer cell lines.
Antimicrobial Activity
The sulfamoyl group in the compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been extensively studied for their antibacterial effects. The presence of the benzodioxin unit may enhance these properties by improving solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing cognitive function . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several analogs discussed in the literature, with key differences in substituents impacting physicochemical and pharmacological profiles:
Pharmacokinetic Considerations
- Lipophilicity : The ethyl linker in the target compound may moderately increase logP compared to ’s analog, balancing solubility and membrane permeability.
- Metabolic Stability : The 2,3-dihydro-1,4-benzodioxin moiety is resistant to oxidative metabolism, a feature shared across all analogs .
Comparative Pharmacological Data (Inferred)
| Parameter | Target Compound | Compound | Compound |
|---|---|---|---|
| logP (Predicted) | ~2.1 | ~1.8 | ~0.5 |
| Aqueous Solubility | Moderate | High | Very High |
| Enzymatic Inhibition (IC₅₀) | Not reported | Not reported | Not reported |
Key Observations:
- The ethyl spacer in the target compound may confer a pharmacokinetic advantage over ’s analog by improving tissue distribution.
Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol. The structure includes a benzodioxin moiety, a pyrrolidine ring, and a sulfamoylphenyl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzodioxin core.
- Introduction of the pyrrolidine ring via cyclization.
- Coupling with sulfamoylphenyl groups to yield the final product.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxin compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate to significant antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Antibacterial Activity (IC50) | Antifungal Activity (IC50) |
|---|---|---|
| Compound A | 46.42 µM (BChE) | 92 µM (Candida albicans) |
| Compound B | 157.31 µM (AChE) | 100 µM (Aspergillus niger) |
Anticancer Potential
Preliminary studies suggest that the compound exhibits promising anticancer activity. For example, related compounds with similar structures have shown effectiveness against various cancer cell lines in vitro and in vivo . The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterases, which are important targets in neurodegenerative diseases. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest moderate inhibition, indicating potential use in treating conditions like Alzheimer's disease .
Case Studies
- Study on Antiviral Activity : In a study assessing the antiviral properties of benzodioxin derivatives, one derivative demonstrated moderate protection against viral infections such as HSV-1 and CVB-2 . This opens avenues for further exploration into its use as an antiviral agent.
- Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit cytotoxic effects at high concentrations, they maintain a favorable safety profile at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea, and what analytical methods validate its purity?
- Methodology :
- Step 1 : Synthesize the pyrrolidinone core via cyclization of γ-lactam precursors under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Couple the benzodioxin moiety using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O .
- Step 3 : Introduce the sulfamoylphenyl ethylurea group via nucleophilic substitution or carbodiimide-mediated coupling .
- Validation : Use HPLC (C18 column, acetonitrile/water gradient) for purity (>95%) and LC-MS for molecular weight confirmation. NMR (¹H/¹³C) and FTIR confirm functional groups .
Q. How can researchers assess the compound’s solubility and stability in aqueous media for in vitro assays?
- Methodology :
- Solubility Screening : Test in buffered solutions (pH 1–10) with co-solvents (e.g., DMSO ≤1%) using UV-Vis spectroscopy .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use lyophilization for long-term storage .
Advanced Research Questions
Q. What strategies resolve conflicting data between in vitro bioactivity and in vivo efficacy for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification (e.g., CYP450 assays) .
- Target Engagement : Use SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to verify binding to intended targets (e.g., sulfamoyl-associated enzymes) .
- Controlled Release : Formulate as nanoparticles (PLGA-based) to enhance bioavailability if poor solubility limits efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodology :
- Analog Synthesis : Modify the benzodioxin (e.g., halogen substitution) or urea linker (e.g., alkyl vs. aryl groups) .
- Assay Cascade : Test analogs against related targets (e.g., carbonic anhydrase isoforms for sulfamoyl groups) using enzymatic inhibition assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide structural tweaks .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC (stable isotope labeling) to track protein expression changes in target tissues .
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners or resistance mechanisms .
Data Analysis and Theoretical Frameworks
Q. How should researchers interpret contradictory results in dose-response assays across cell lines?
- Methodology :
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance. Use Hill slope analysis to compare EC₅₀ values .
- Cell Line Profiling : Validate genetic backgrounds (e.g., TP53 status via sequencing) and microenvironment factors (e.g., hypoxia) .
Q. What theoretical frameworks guide the design of experiments for this compound’s potential as a kinase inhibitor?
- Framework :
- Enzyme Kinetics : Use Michaelis-Menten models to study competitive/non-competitive inhibition .
- Allosteric Modulation : Apply conformational selection theories to explain binding to inactive kinase states .
Methodological Challenges and Solutions
Q. What techniques mitigate off-target effects observed in high-throughput screening (HTS)?
- Solutions :
- Counter-Screening : Test against panels of unrelated targets (e.g., Eurofins Panlabs®) .
- Chemical Proteomics : Use affinity pulldowns with biotinylated probes to identify off-target binders .
Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?
- Methodology :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry .
- Pathway Analysis : Integrate RNA-seq data with KEGG/GO databases to map oxidative stress nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
